molecular formula C10H12BrN3O2 B1510039 tert-Butyl (4-bromo-2-cyano-1H-pyrrol-1-yl)carbamate CAS No. 937047-04-6

tert-Butyl (4-bromo-2-cyano-1H-pyrrol-1-yl)carbamate

Cat. No.: B1510039
CAS No.: 937047-04-6
M. Wt: 286.13 g/mol
InChI Key: SIUZUFSQLYFQRR-UHFFFAOYSA-N
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Description

Tert-Butyl (4-bromo-2-cyano-1H-pyrrol-1-yl)carbamate: is a chemical compound characterized by its bromine and cyano groups attached to a pyrrole ring, which is further modified with a tert-butyl carbamate group

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-bromo-2-cyano-1H-pyrrole as the core structure.

  • Reaction Steps:

  • Conditions: The reaction is usually carried out under anhydrous conditions, using a base such as triethylamine and a coupling reagent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate group.

Industrial Production Methods:

  • Scale-Up: The synthesis can be scaled up using industrial reactors, ensuring precise control over reaction conditions to maintain product purity and yield.

  • Purification: The final product is purified through recrystallization or column chromatography to achieve the desired purity level.

Types of Reactions:

  • Oxidation: The bromine atom can be oxidized to form a bromate or bromide ion.

  • Reduction: The cyano group can be reduced to form an amine.

  • Substitution: The pyrrole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Using electrophiles like acyl chlorides or alkyl halides in the presence of a Lewis acid catalyst.

Major Products Formed:

  • Oxidation Products: Bromate or bromide ions.

  • Reduction Products: Primary or secondary amines.

  • Substitution Products: Various substituted pyrroles depending on the electrophile used.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block for the development of bioactive molecules, potentially useful in drug discovery. Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving the central nervous system. Industry: Its unique structure makes it valuable in the development of new materials and catalysts.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism depends on the biological context, but it generally involves binding to the active site of the target molecule, leading to a biological response.

Comparison with Similar Compounds

  • 4-Bromo-2-cyano-1H-pyrrole: Lacks the tert-butyl carbamate group.

  • Tert-Butyl (2-cyano-1H-pyrrol-1-yl)carbamate: Lacks the bromine atom.

  • 4-Bromo-2-cyano-pyrrole derivatives: Various derivatives with different substituents on the pyrrole ring.

Uniqueness: The presence of both bromine and cyano groups on the pyrrole ring, along with the tert-butyl carbamate group, makes this compound unique and potentially more reactive and versatile compared to its analogs.

tert-Butyl (4-bromo-2-cyano-1H-pyrrol-1-yl)carbamate , its preparation, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

tert-butyl N-(4-bromo-2-cyanopyrrol-1-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN3O2/c1-10(2,3)16-9(15)13-14-6-7(11)4-8(14)5-12/h4,6H,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIUZUFSQLYFQRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NN1C=C(C=C1C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60728470
Record name tert-Butyl (4-bromo-2-cyano-1H-pyrrol-1-yl)carbamate
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Molecular Weight

286.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937047-04-6
Record name 1,1-Dimethylethyl N-(4-bromo-2-cyano-1H-pyrrol-1-yl)carbamate
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URL https://commonchemistry.cas.org/detail?cas_rn=937047-04-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (4-bromo-2-cyano-1H-pyrrol-1-yl)carbamate
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Record name tert-Butyl (4-bromo-2-cyano-1H-pyrrol-1-yl)carbamate
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Record name tert-butyl (4-bromo-2-cyano-1H-pyrrol-1-yl)carbamate
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Synthesis routes and methods

Procedure details

A 1 L, 3-neck RB flask was fitted with a mechanical stirrer, nitrogen inlet, thermocouple and thermocontroller, and dry-ice acetonitrile cooling. 2-Cyano-pyrrol-1-yl-carbamic acid, tert-butyl ester (20 g, 96.5 mmol) was added and dissolved in 350 mL acetonitrile and cooled to below −30° C. 1,3-Dibromo-5,5-dimethylhydantoin (13.79 g, 48.26 mmol) was added as a solid, and the reaction was allowed to warm to rt over 2 h. Analysis by RP-HPLC at 2 h indicated that about 10% starting material remained. The reaction was cooled again to below −30° C. and treated with additional 1,3-dibromo-5,5-dimethylhydantoin (1.3 g, 4.8 mmol). The reaction was allowed to warm slowly to rt over 3 h. The reaction was diluted with 500 mL EtOAc and transferred to a separatory funnel. The organic layer was washed with 1N aq sodium carbonate, water and brine and then dried with sodium sulfate. Filtration of the organic layer through silica gel removed much of the colored impurities. Evaporation of the solvent under vacuum provided reddish oil, which provided orange-brown crystals of the desired product upon seeding (27.16 g, 98%). 1H-NMR (DMSO): δ 10.95 (bs, 1H), 7.61 (d, 1H, J=2.0 Hz), 7.16 (d, 1H, J=2 Hz), 1.44 (s, 9H, J=4.4, 1.7 Hz). MS: LC/MS (+esi), m/z=[M+H].
Name
dry-ice acetonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
13.79 g
Type
reactant
Reaction Step Three
Quantity
1.3 g
Type
reactant
Reaction Step Four
Quantity
350 mL
Type
solvent
Reaction Step Five
Name
Quantity
500 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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